molecular formula C3H8N4O B12352418 5-Amino-1,2,4-triazinan-3-one

5-Amino-1,2,4-triazinan-3-one

Cat. No.: B12352418
M. Wt: 116.12 g/mol
InChI Key: VXCHYQSFWNWRNH-UHFFFAOYSA-N
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Description

5-Amino-1,2,4-triazinan-3-one is a nitrogen-containing heterocyclic compound featuring a six-membered ring with three nitrogen atoms and a ketone group. The amino and keto substituents in 5-amino-1,2,4-triazinan-3-one likely enhance its polarity, influencing solubility and reactivity, which are critical for biological interactions .

Properties

Molecular Formula

C3H8N4O

Molecular Weight

116.12 g/mol

IUPAC Name

5-amino-1,2,4-triazinan-3-one

InChI

InChI=1S/C3H8N4O/c4-2-1-5-7-3(8)6-2/h2,5H,1,4H2,(H2,6,7,8)

InChI Key

VXCHYQSFWNWRNH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,4-triazinan-3-one typically involves the reaction of tetrazolediazonium ions with malonic acid dinitrile and nitroacetonitrile. This reaction leads to the formation of 3-azido-5-amino-1,2,4-triazine derivatives, which can be further transformed into 5-Amino-1,2,4-triazinan-3-one . The reaction conditions often include the use of sodium acetate or sodium carbonate as catalysts.

Industrial Production Methods

Industrial production methods for 5-Amino-1,2,4-triazinan-3-one are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,4-triazinan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Amino-1,2,4-triazinan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1,2,4-triazinan-3-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 5-amino-1,2,4-triazinan-3-one and related heterocycles:

Compound Name Structure Key Properties Synthesis Method Applications References
5-Amino-1,2,4-triazinan-3-one Six-membered ring with 3 N atoms, keto group High polarity, potential H-bonding capacity Hypothetical: Modified Kurzer approaches Pharmaceutical intermediates (inferred)
5-Amino-1,2,4-thiadiazol-3-one Five-membered ring with 2 N, 1 S atom Electrophilic, moderate stability Diacetylation of amino precursors Antimicrobial agents, kinase inhibitors
4-Benzyl-1,2,4-triazoloquinazolin-5-one Fused triazole-quinazoline system Lipophilic, stable crystalline solid Cyclocondensation of triazole intermediates H1-antihistaminic agents
3-Thioxo-1,2,4-triazin-5-one Six-membered triazine with thione group Enhanced redox activity, chelating ability Condensation with thiosemicarbazides Antioxidants, anticancer candidates
5-Aryl-1,2-thiazinan-3-one-1,1-dioxide Six-membered ring with S and 2 sulfonyl groups High thermal stability, acidic protons Sulfonation of thiazinanes Anti-inflammatory agents

Key Insights:

Structural Nuances: Ring Size and Heteroatoms: Thiadiazoles (5-membered) exhibit greater ring strain and electrophilicity compared to six-membered triazinanones, which may enhance their reactivity in nucleophilic substitutions . Triazinanones, with their larger ring, likely offer more conformational flexibility for binding to biological targets . Substituent Effects: The keto group in triazinan-3-one increases hydrophilicity, while aryl or benzyl groups in triazoloquinazolinones enhance lipophilicity, affecting membrane permeability .

Synthesis Pathways: Thiadiazoles and thiazinanones often require sulfonation or diacetylation steps , whereas triazinones are synthesized via cyclocondensation or reflux with amines . Triazoloquinazolinones involve multi-step fusion of triazole and quinazoline moieties, which complicates scalability compared to simpler triazinanones .

Biological Activities: Triazoloquinazolinones are potent H1-antihistaminics due to their planar fused-ring system, which mimics histamine receptor ligands . 3-Thioxo-triazin-5-ones show antioxidant properties attributed to their thione group’s ability to scavenge free radicals .

Physicochemical Stability: Thiazinan-3-one-1,1-dioxides exhibit exceptional thermal stability due to sulfonyl groups, making them suitable for high-temperature applications . Triazinanones, with their partially saturated structure, may degrade under strong acidic or basic conditions, requiring careful handling .

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